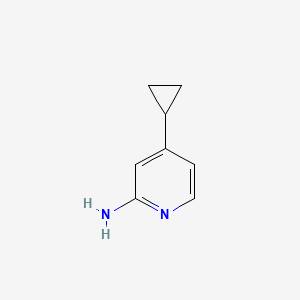

4-Cyclopropylpyridin-2-amine

描述

Significance of Pyridine-Amine Scaffolds in Modern Chemical Biology and Drug Discovery

The pyridine (B92270) ring, a nitrogen-containing six-membered heterocycle, is a privileged scaffold in medicinal chemistry and drug design. mdpi.comrsc.orgrsc.org Its presence in numerous FDA-approved drugs underscores its importance. mdpi.comrsc.orgnih.gov The nitrogen atom within the pyridine ring imparts unique physicochemical properties, such as basicity, polarity, and the ability to form hydrogen bonds, which can significantly enhance the pharmacokinetic profile of a drug molecule. nih.govnih.gov Pyridine derivatives are known to improve crucial parameters like water solubility and bioavailability, which are often challenges for poorly soluble lead compounds. ajrconline.orgenpress-publisher.comresearchgate.netmdpi.com

The versatility of the pyridine scaffold allows for substitution at multiple positions, enabling chemists to fine-tune a molecule's biological activity and properties. rsc.org This structural adaptability has led to the development of pyridine-containing compounds with a vast spectrum of therapeutic applications, including anticancer, antiviral, antibacterial, anti-inflammatory, and antimalarial activities. mdpi.comnih.govmdpi.comresearchgate.net Furthermore, the pyridine nucleus can act as a bioisostere—a substituent with similar physical or chemical properties—for other chemical groups like benzene (B151609) rings, amides, or other nitrogenous heterocycles, allowing for the optimization of a drug's potency and metabolic stability. rsc.orgnih.govresearchgate.net The fusion of an amine group to the pyridine ring, creating a pyridine-amine scaffold, further enhances its drug-like properties by providing an additional site for hydrogen bonding and potential interactions with biological targets.

Overview of Cyclopropyl (B3062369) Moiety Contributions in Chemical Structure and Biological Activity

The cyclopropyl group, the smallest carbocyclic ring, is far more than a simple alkyl substituent; it is a powerful tool in medicinal chemistry. scientificupdate.comfiveable.me Its incorporation into a molecule can profoundly influence its biological and chemical properties. iris-biotech.deunl.pt One of the most significant contributions of the cyclopropyl moiety is its ability to enhance metabolic stability. iris-biotech.denih.govhyphadiscovery.com The high C-H bond dissociation energy within the strained ring makes it less susceptible to oxidative metabolism by enzymes like cytochrome P450 (CYP). hyphadiscovery.com

Table 1: Physicochemical and Pharmacokinetic Contributions of Key Moieties

| Moiety | Key Contributions in Drug Design |

|---|---|

| Pyridine-Amine | Improves water solubility and bioavailability ajrconline.orgenpress-publisher.comresearchgate.netmdpi.com |

| Acts as a versatile scaffold for chemical modification rsc.org | |

| Provides hydrogen bonding capabilities nih.govnih.gov | |

| Exhibits a wide range of biological activities mdpi.comnih.govmdpi.comresearchgate.net | |

| Serves as a bioisostere for other functional groups rsc.orgresearchgate.net | |

| Cyclopropyl | Enhances metabolic stability (resistance to CYP450 oxidation) iris-biotech.dehyphadiscovery.com |

| Provides conformational rigidity, increasing binding potency iris-biotech.deunl.pt | |

| Can reduce lipophilicity compared to larger groups iris-biotech.de | |

| Acts as a bioisostere for alkenes, phenyls, and isopropyls scientificupdate.comnih.gov |

Academic Research Trajectories for Novel Heterocyclic Compounds

Heterocyclic compounds form the largest and most diverse class of organic molecules and are of immense importance to biology and industry. frontiersin.orgopenmedicinalchemistryjournal.com A significant majority of all biologically active compounds contain at least one heterocyclic ring, highlighting their critical role in modern drug design. openmedicinalchemistryjournal.com Consequently, research in heterocyclic chemistry is a vibrant and rapidly expanding field. frontiersin.org

Current academic research trajectories are focused on several key areas. A primary goal is the development of novel and efficient synthetic methodologies to access new heterocyclic scaffolds. frontiersin.orgmdpi.com This includes creating more sustainable and atom-economical reactions. Another major thrust is the design and synthesis of heterocycles with specific biological activities to address unmet medical needs, such as antimicrobial resistance and new cancer therapies. mdpi.compaperguide.aiwisdomlib.org Researchers are increasingly focused on creating structurally diverse libraries of heterocyclic compounds to screen for new biological targets. rsc.org The ultimate aim is to understand the structure-activity relationships that govern how these molecules interact with biological systems, paving the way for the rational design of the next generation of therapeutics. frontiersin.org

Research Findings on 4-Cyclopropylpyridin-2-amine

While broad academic literature specifically dedicated to this compound is not extensive, its importance is highlighted in patent literature as a key intermediate in the synthesis of advanced therapeutic agents.

A notable application is its use as a building block for the creation of compounds that inhibit Ubiquitin-Specific Protease 7 (USP7). google.com USP7 is a deubiquitinating enzyme that has been implicated in the progression of certain cancers and immune disorders. google.com Therefore, inhibitors of USP7 are of significant interest as potential treatments for these conditions.

In this context, this compound serves as a crucial starting material. For instance, its synthesis is documented via a Suzuki-Miyaura coupling reaction between 4-Bromopyridin-2-amine and cyclopropylboronic acid, a common and efficient method for forming carbon-carbon bonds. google.com The resulting this compound is then further elaborated through subsequent chemical steps to yield the final, complex USP7 inhibitor. google.com This demonstrates the compound's value not as an end-product itself, but as a vital component that introduces the desirable properties of both the pyridine-amine and cyclopropyl groups into a larger, biologically active molecule.

Table 2: Chemical Data for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound sigmaaldrich.commatrix-fine-chemicals.com |

| CAS Number | 908269-97-6 sigmaaldrich.commatrix-fine-chemicals.com |

| Molecular Formula | C₈H₁₀N₂ sigmaaldrich.commatrix-fine-chemicals.com |

| Molecular Weight | 134.18 g/mol sigmaaldrich.com |

| Physical Form | Solid sigmaaldrich.com |

Structure

3D Structure

属性

IUPAC Name |

4-cyclopropylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c9-8-5-7(3-4-10-8)6-1-2-6/h3-6H,1-2H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAIPJIYVWCQVNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20671711 | |

| Record name | 4-Cyclopropylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20671711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

908269-97-6 | |

| Record name | 4-Cyclopropyl-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=908269-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Cyclopropylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20671711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-cyclopropylpyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Strategic Approaches to the Synthesis of 4-Cyclopropylpyridin-2-amine

The creation of this compound can be approached by either forming the C-N bond on a pre-existing 4-cyclopropylpyridine (B1598168) scaffold or by constructing the pyridine (B92270) ring with the substituents already in place or in a latent form.

Palladium-catalyzed amination, particularly the Buchwald-Hartwig amination, stands out as a powerful and versatile method for forming carbon-nitrogen (C-N) bonds. acsgcipr.org This reaction is instrumental in synthesizing aryl and heteroaryl amines from corresponding halides or triflates. For the synthesis of this compound, this typically involves the coupling of a 2-halo-4-cyclopropylpyridine with an ammonia (B1221849) equivalent. organic-chemistry.org

The general transformation is depicted below:

Scheme 1: General Palladium-Catalyzed Amination for this compound Synthesis(A 2-halo-4-cyclopropylpyridine reacts with an amine source in the presence of a palladium catalyst, a ligand, and a base to yield this compound.)

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that involves several key steps. libretexts.org The generally accepted mechanism begins with the active Pd(0) catalyst.

Oxidative Addition: The cycle initiates with the oxidative addition of the 2-halo-4-cyclopropylpyridine to the Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, forming a Pd(II) intermediate. This is often the rate-limiting step in the cycle. acs.orgyoutube.com

Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the Pd(II) complex. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex.

Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex. This step forms the desired C-N bond of the 2-aminopyridine (B139424) product and regenerates the active Pd(0) catalyst, allowing the cycle to continue. libretexts.orgwikipedia.org

An unproductive side reaction that can compete with reductive elimination is beta-hydride elimination, although this is less common with aryl amides. wikipedia.org

The choice of ligand is critical for the success of the Buchwald-Hartwig amination, as it influences the stability, activity, and selectivity of the palladium catalyst. youtube.com The development of sterically hindered and electron-rich phosphine (B1218219) ligands has significantly expanded the scope of this reaction to include less reactive substrates like heteroaryl chlorides. researchgate.net

For the amination of pyridine substrates, bulky, electron-rich mono- and bidentate phosphine ligands are often employed. wikipedia.org These ligands stabilize the palladium center, promote the rates of both oxidative addition and reductive elimination, and prevent the formation of inactive catalyst species. youtube.comresearchgate.net

| Ligand Family | Example Ligands | Key Features & Applications in Pyridine Amination |

| Biaryl Phosphines | XPhos, SPhos, BrettPhos | Bulky and electron-rich; highly effective for coupling aryl and heteroaryl chlorides. libretexts.orgyoutube.com They enhance catalyst activity and stability. |

| Ferrocene-based | Josiphos, DPPF | Bidentate ligands that provide robust catalysts. Josiphos has been successful in the amination of 4-chloropyridines. researchgate.net DPPF was among the early bidentate ligands used. acs.org |

| Bidentate Phosphines | BINAP, Xantphos | Provide stable catalytic complexes. BINAP is effective for coupling primary amines. wikipedia.org Xantphos is used in various amination protocols for heterocyclic compounds. nih.gov |

| Dialkylbiaryl Phosphines | BippyPhos | Demonstrates a very broad substrate scope for heteroaryl chlorides with various NH-containing partners, including ammonia and NH heterocycles. nih.gov |

Catalyst optimization involves screening different combinations of palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligands, bases (e.g., NaOtBu, K₂CO₃, LiHMDS), and solvents (e.g., toluene, dioxane) to achieve the highest yield and selectivity. acsgcipr.orglibretexts.org

Pyridine rings present a challenge in regioselectivity due to the presence of multiple potential reaction sites. In a substrate like 2-halo-4-cyclopropylpyridine, amination is directed to the C2 position by the leaving group. However, in di-halogenated pyridines, selectivity can be controlled. For instance, in 2-fluoro-4-iodopyridine, the Buchwald-Hartwig amination occurs exclusively at the 4-position (the site of the iodo group), demonstrating the higher reactivity of the C-I bond over the C-F bond in the oxidative addition step. researchgate.net This contrasts with nucleophilic aromatic substitution (SₙAr), which would typically occur at the more activated 2-position. This complementary selectivity makes palladium catalysis a valuable tool for accessing specific pyridine isomers.

An alternative to functionalizing a pre-formed pyridine ring is to construct the ring itself through cyclization or condensation reactions. These methods build the 4-cyclopropyl-2-aminopyridine core from acyclic precursors. Multicomponent reactions (MCRs) are particularly efficient, as they combine several starting materials in a one-pot synthesis to rapidly generate molecular complexity. researchgate.netnih.gov

A general approach could involve the condensation of a β-keto ester or a related species containing a cyclopropyl (B3062369) group with a reagent that provides the remaining atoms of the 2-aminopyridine ring, such as an enaminone and malononitrile. nih.gov Rhodium-catalyzed reactions of vinyl azides with isonitriles, followed by cyclization with an alkyne, also provide a route to highly substituted aminopyridines. nih.gov

| Reaction Type | Precursors | Key Features |

| Multicomponent Reaction | Enaminones, malononitrile, primary amines | Efficient one-pot synthesis, high atom economy, rapid access to diverse 2-aminopyridine derivatives. nih.gov |

| Condensation Reaction | 1,3-Dicarbonyl compounds, nitriles, ammonia source | Classic method for pyridine synthesis (e.g., Hantzsch synthesis variants), building the ring from simpler fragments. |

| Tandem Cyclization | Vinyl azides, isonitriles, alkynes | Rhodium-catalyzed process forming a vinyl carbodiimide (B86325) intermediate that undergoes cyclization to yield multisubstituted aminopyridines. nih.gov |

The 2-amino group can be introduced onto a 4-cyclopropylpyridine ring through the amination of an activated precursor. A common strategy involves the use of pyridine N-oxides. The N-oxide group activates the C2 and C6 positions of the pyridine ring towards nucleophilic attack.

Reaction of a 4-cyclopropylpyridine N-oxide with an aminating agent can lead to the formation of the 2-aminopyridine derivative. researchgate.netnih.gov For example, treatment with activating agents like TsCl or TMSOTf in the presence of an amine source or an activated isocyanide can facilitate C2-amination. researchgate.netnih.gov This method offers a pathway that avoids the potentially harsh conditions of other amination techniques and can provide complementary regioselectivity.

Another approach involves activating the C2 position with a good leaving group that is not a halogen. For instance, a cyclic dihydrothiazolopyridinium salt, prepared from 2-mercaptopyridine, can react with amines under mild conditions to yield 2-aminopyridines. nih.gov This strategy avoids the use of transition metal catalysts.

Alternative Synthetic Pathways for Pyridine and Cyclopropyl Moieties

Sandmeyer Reactions for Halogenated Cyclopropylpyridines

The Sandmeyer reaction provides a classic and effective method for converting an aryl amine into an aryl halide via a diazonium salt intermediate. nih.govwikipedia.org This transformation is particularly useful for introducing chloro and bromo substituents onto the pyridine ring, which can then serve as handles for further cross-coupling reactions.

The synthesis of halogenated cyclopropylpyridines can be achieved by treating aminocyclopropylpyridines with an organic nitrite (B80452), such as amyl nitrite or tert-butyl nitrite, in the presence of a copper(II) halide. nih.govresearchgate.net This process, first discovered by Traugott Sandmeyer in 1884, typically involves the in situ formation of the diazonium salt from the aromatic amine, followed by its conversion to the corresponding halide. nih.govwikipedia.org The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism. wikipedia.org

| Reactant | Reagents | Product | Yield | Reference |

| Aminocyclopropylpyridine | Amyl nitrite, CuBr₂ | Bromocyclopropylpyridine | N/A | nih.gov |

| Aminocyclopropylpyridine | tert-Butyl nitrite, CuCl₂ | Chlorocyclopropylpyridine | N/A | researchgate.net |

Suzuki Cross-Coupling for Cyclopropylpyridine Formation

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. wikipedia.orgtcichemicals.com It involves the palladium-catalyzed reaction between an organoboron compound and an organohalide. wikipedia.org This reaction is particularly well-suited for the synthesis of 4-cyclopropylpyridine derivatives by coupling cyclopropylboronic acid with a suitable halopyridine.

The reaction is tolerant of a wide variety of functional groups and generally proceeds under mild conditions. audreyli.com The catalytic cycle involves the oxidative addition of the palladium catalyst to the organohalide, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org The use of potassium cyclopropyltrifluoroborate (B8364958) has also been shown to be effective in coupling with aryl chlorides, which are often less reactive than the corresponding bromides or iodides. nih.gov

| Aryl Halide | Boronic Acid/Ester | Catalyst/Ligand | Base | Product | Yield |

| Bromobenzene | Cyclopropylboronic acid | Pd(OAc)₂ / P(Cy)₃ | K₃PO₄ | Cyclopropylbenzene | 95% |

| 4-Bromotoluene | Cyclopropylboronic acid | Pd(OAc)₂ / P(Cy)₃ | K₃PO₄ | 4-Cyclopropyltoluene | 94% |

| 2-Bromopyridine | Cyclopropylboronic acid | Pd(OAc)₂ / P(Cy)₃ | K₃PO₄ | 2-Cyclopropylpyridine | 78% |

This data is illustrative of typical Suzuki coupling reactions involving cyclopropylboronic acid and is based on findings from related studies. audreyli.com

Groebke–Blackburn–Bienaymé Three-Component Reactions

The Groebke–Blackburn–Bienaymé (GBB) reaction is an isocyanide-based multicomponent reaction that provides efficient access to imidazo[1,2-a]pyridine (B132010) scaffolds. nih.govmdpi.com This reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide. beilstein-journals.org While this reaction does not directly produce this compound, it is a significant transformation for 2-aminopyridine derivatives, leading to the formation of fused heterocyclic systems of high interest in drug discovery. nih.govrug.nl

The reaction is typically catalyzed by a Brønsted or Lewis acid, such as scandium triflate or perchloric acid, and proceeds through the formation of a Schiff base from the 2-aminopyridine and aldehyde, which is then attacked by the isocyanide. nih.govbeilstein-journals.org Subsequent cyclization and rearrangement yield the final imidazo[1,2-a]pyridine product. beilstein-journals.org

| 2-Aminopyridine Derivative | Aldehyde | Isocyanide | Catalyst | Product |

| 2-Aminopyridine | Benzaldehyde | tert-Butyl isocyanide | Sc(OTf)₃ | 2-tert-Butyl-3-phenylimidazo[1,2-a]pyridine |

| 2-Aminopyrimidine (B69317) | Benzaldehyde | tert-Butyl isocyanide | HClO₄ | 2-tert-Butyl-3-phenylimidazo[1,2-a]pyrimidine |

| 2-Aminopyrazine | 4-Chlorobenzaldehyde | Cyclohexyl isocyanide | Acetic acid | 2-Cyclohexyl-3-(4-chlorophenyl)imidazo[1,2-a]pyrazine |

This table represents typical components and products of the Groebke–Blackburn–Bienaymé reaction. nih.govbeilstein-journals.org

Base-Promoted Cascade Reactions for 2-Aminopyridine Derivatives

Base-promoted cascade reactions offer an efficient pathway for the synthesis of substituted 2-aminopyridines from acyclic precursors. dicp.ac.cnnih.gov One such method involves the reaction of N-propargylic β-enaminones with formamides in the presence of a base like sodium hydroxide. dicp.ac.cnacs.org This process leads to the formation of densely substituted 2-aminopyridines in good yields. nih.gov

The reaction proceeds through the in situ generation of 1,4-oxazepine (B8637140) intermediates from the N-propargylic β-enaminones. dicp.ac.cn These intermediates are then attacked by the N-substituted formamides, followed by a spontaneous N-deformylation to yield the 2-aminopyridine products. nih.gov This method is advantageous due to its mild reaction conditions (room temperature), the use of an inexpensive base, and its transition-metal-free nature. acs.org A variety of substituted 2-aminopyridines can be synthesized through this one-pot cascade process. dicp.ac.cn

Derivatization and Functionalization Strategies of this compound

Once the this compound core is synthesized, the exocyclic amine group serves as a key site for further chemical modifications.

Alkylation and Acylation Reactions of the Amine Group

The primary amine group of this compound is nucleophilic and can readily undergo alkylation and acylation reactions to introduce a wide range of substituents. These reactions are fundamental for exploring structure-activity relationships in medicinal chemistry programs.

Alkylation: N-alkylation can be achieved by reacting the amine with various alkylating agents, such as alkyl halides or by reductive amination with aldehydes and ketones. A Brookhart's acid-catalyzed N-alkylation of aromatic amines with cyclopropylcarbinol has been reported, which can lead to the formation of N-homoallylic amine products through a temperature-dependent regioselective process. researchgate.net

Acylation: Acylation of the amine group is typically performed using acyl chlorides or anhydrides in the presence of a base to neutralize the acid byproduct. This reaction leads to the formation of the corresponding amides, which are important functional groups in many biologically active molecules.

| Reaction Type | Reagent | Product Type |

| Alkylation | Alkyl Halide (e.g., CH₃I) | Secondary Amine |

| Alkylation | Cyclopropylcarbinol | Homoallylic Amine |

| Acylation | Acyl Chloride (e.g., CH₃COCl) | Amide |

| Acylation | Anhydride (e.g., (CH₃CO)₂O) | Amide |

This table provides a general overview of the types of products obtained from alkylation and acylation reactions of the amine group.

A-2.2. Chemical Transformations and Synthetic Methodologies

A-2.2.2. Oxidation and Reduction Pathways of the Pyridine Ring and Amine Moiety

The chemical reactivity of this compound is dictated by its constituent functional groups: the electron-deficient pyridine ring, the exocyclic primary amine, and the cyclopropyl substituent. The transformation of these moieties through oxidation and reduction reactions is critical for the synthesis of various derivatives.

Reduction Pathways

The reduction of the pyridine ring in aminopyridine derivatives is a well-established transformation to produce piperidine (B6355638) structures. Due to the aromaticity of the pyridine ring, this reduction typically requires forcing conditions or catalytic activation. The 2-amino group, being an electron-donating group, can modulate the reactivity of the ring.

Catalytic hydrogenation is a common method for the complete reduction of the pyridine ring. This process usually involves catalysts such as platinum, palladium, or rhodium under hydrogen pressure. The reaction conditions can be harsh, but the formation of a pyridinium (B92312) salt by adding an acid can make the ring more susceptible to reduction under milder conditions. For instance, unprotected pyridines have been successfully hydrogenated using rhodium oxide (Rh₂O₃) as a catalyst under mild conditions (5 bar H₂, 40 °C), tolerating a variety of functional groups.

Chemical reduction offers an alternative to catalytic hydrogenation. Reagents like sodium in boiling alcohol (the Ladenburg reduction) or samarium diiodide (SmI₂) in the presence of water can effectively reduce pyridine derivatives to piperidines. nih.gov The choice of reducing agent is crucial to avoid unwanted side reactions, particularly with sensitive functional groups. The cyclopropyl group on this compound is generally stable under many of these reductive conditions.

| Method | Reagents/Catalyst | Typical Conditions | Product | Key Advantages |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pt/C, Pd/C, Rh₂O₃ | Elevated pressure and temperature | Piperidine | High yield, clean reaction |

| Ladenburg Reduction | Na, ethanol | Reflux | Piperidine | Avoids expensive catalysts |

| Birch Reduction | Na or Li, liquid NH₃, alcohol | -78 °C to -33 °C | Dihydropyridine | Allows for partial reduction |

| Samarium Diiodide | SmI₂, H₂O, THF | Room temperature | Piperidine | Very mild conditions nih.gov |

Oxidation Pathways

The 2-aminopyridine moiety is generally resistant to oxidation due to the electron-donating nature of the amino group, which can passivate the ring towards electrophilic attack. Compared to its carbon analog, aniline, the heteroaromatic 2-aminopyridine has a reduced oxidation potential, which makes it less prone to forming reactive and potentially toxic nitroso species. nih.gov

However, under specific conditions, oxidation can occur. Strong oxidizing agents may lead to the formation of pyridine N-oxides or degradation of the molecule. The primary amino group can also be a site for oxidation, although this typically requires specific reagents to avoid over-oxidation or side reactions. In some contexts, derivatives of 2-aminopyridines, such as 2-aminopyridine-3-sulfonyl chlorides, have been shown to promote the aerobic oxidation of other molecules, indicating the complex role this scaffold can play in redox chemistry. researchgate.net

A-2.2.3. Nucleophilic Substitution Reactions on the Pyridine Ring System

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for the synthesis and functionalization of pyridine derivatives. The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, making it susceptible to attack by nucleophiles, particularly at the C-2 (α) and C-4 (γ) positions. This reactivity is a primary method for introducing the amino group to form compounds like this compound.

The mechanism involves the addition of a nucleophile to the aromatic ring, forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is resonance-stabilized, with a key resonance structure placing the negative charge on the ring nitrogen atom. This stabilization is significantly greater for attack at the C-2 or C-4 positions compared to the C-3 position, thus directing the substitution to these sites. The subsequent departure of a leaving group (typically a halide) restores the aromaticity of the ring.

Common synthetic routes to 2-aminopyridines involve the displacement of a good leaving group, such as a halogen (Cl, Br), from the C-2 position of a pyridine precursor. For this compound, a likely precursor would be 2-chloro- or 2-bromo-4-cyclopropylpyridine. The reaction can be carried out with ammonia or other amine nucleophiles. nih.gov

Several methodologies have been developed to facilitate these reactions:

Uncatalyzed SNAr: Reactions with strong nucleophiles or at high temperatures can proceed without a catalyst. For instance, 2-chloropyridines can react with various amines at elevated temperatures to afford 2-aminopyridines. researchgate.net

Metal-Catalyzed Reactions: Copper and palladium catalysts are widely used to facilitate the amination of halopyridines under milder conditions. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for forming C-N bonds in heteroaromatic systems. nih.gov

Pyridine N-Oxide Activation: An alternative strategy involves the activation of a pyridine N-oxide precursor. The N-oxide enhances the electrophilicity of the C-2 position, allowing for amination under relatively mild conditions using activating agents like PyBroP (bromotripyrrolidinophosphonium hexafluorophosphate). acs.org

| Methodology | Key Reagents | Typical Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Uncatalyzed SNAr | Ammonia, Amines | High Temperature/Pressure | Simple, no catalyst cost | Harsh conditions, limited substrate scope |

| Buchwald-Hartwig Amination | Pd catalyst, Ligand, Base | Mild to moderate temperature | Broad substrate scope, high yields nih.gov | Catalyst cost, ligand sensitivity |

| Copper-Catalyzed Amination | Cu catalyst (e.g., CuI, Cu₂O), Ligand, Base | Moderate temperature | Lower cost than palladium | Can require specific ligands |

| N-Oxide Activation | Pyridine N-oxide, Activating Agent (e.g., PyBroP) | Room temperature | Very mild conditions acs.org | Requires N-oxide precursor, potential side reactions |

A-2.2.4. Chiral Synthesis and Enantioselective Transformations for Stereoisomeric Control

While this compound itself is an achiral molecule, the principles of chiral synthesis and enantioselective transformations are highly relevant for its derivatives and its application in asymmetric catalysis. The aminopyridine scaffold is a key component in many "privileged ligands" used to induce stereoselectivity in chemical reactions. nih.govhkbu.edu.hk

The nitrogen atoms of the pyridine ring and the exocyclic amine in this compound can act as coordination sites for metal centers. By introducing chirality into the molecule, for example by attaching a chiral substituent to the amine or the pyridine ring, it can be converted into a chiral ligand. These ligands can then be complexed with metals (e.g., copper, rhodium, iridium, palladium) to create catalysts for a wide range of asymmetric transformations, including hydrogenations, Henry reactions, and allylic substitutions. nih.govnih.gov

For instance, chiral aminopyridine ligands derived from natural products like camphor (B46023) have been successfully used in copper-catalyzed asymmetric Henry (nitroaldol) reactions, achieving excellent enantioselectivities (up to 98% ee). nih.gov The modular nature of these ligands allows for fine-tuning of their steric and electronic properties to optimize catalyst performance. nih.gov

Furthermore, enantioselective synthesis could be applied to create derivatives of this compound that are themselves chiral. For example, if the cyclopropane (B1198618) ring were to be further substituted, stereoisomers would be possible. The synthesis of such molecules would require enantioselective methods, such as asymmetric cyclopropanation, to control the stereochemistry. The synthesis of a stable cyclopropane derivative of the natural product Spliceostatin A, for example, highlights advanced strategies for constructing complex chiral molecules containing this motif. nih.gov

The development of chiral aminopyridine catalysts is a vibrant area of research, and this compound represents a potential building block for novel ligand architectures. researchgate.net

A-2.3. Process Chemistry and Scalability Considerations for Related Pyridine Amines

The transition of a synthetic route from laboratory-scale to industrial production requires rigorous optimization of reaction conditions, scalability, cost-effectiveness, and safety. For aminopyridines, which are key intermediates in the pharmaceutical and agrochemical industries, these process chemistry considerations are paramount. quickcompany.ingoogleapis.com

A-2.3.1. Optimization for Industrial Production and Yield Enhancement

The industrial synthesis of aminopyridines demands a robust, high-yielding, and economically viable process. Key strategies for optimization focus on minimizing the number of steps, avoiding costly purification methods, and maximizing throughput. quickcompany.intandfonline.com

Another key goal is the development of chromatography-free processes . Purification by column chromatography is often impractical and expensive on an industrial scale. Optimization efforts therefore focus on developing reaction conditions that yield a product of high purity, which can be isolated by simple crystallization or extraction. This often involves careful control of reaction parameters such as temperature, concentration, and stoichiometry to minimize the formation of byproducts.

| Strategy | Objective | Example Application in Aminopyridine Synthesis |

|---|---|---|

| Process Telescoping (One-Pot) | Reduce steps, waste, and handling | Combining cyclization and amination steps without isolating intermediates. googleapis.com |

| Avoid Chromatography | Reduce cost and solvent usage | Developing selective crystallization conditions for the final product. |

| Catalyst Screening | Improve yield, reduce cost and temperature | Comparing different ligands for a Buchwald-Hartwig amination to maximize turnover number. nih.gov |

| Reagent Stoichiometry | Maximize yield, minimize cost and waste | Optimizing the amount of amine nucleophile in an SNAr reaction to prevent side reactions. |

| Solvent Selection | Improve safety, cost, and environmental impact | Replacing hazardous solvents like dioxane with greener alternatives like 2-MeTHF or CPME. |

A-2.3.2. Application of Continuous Flow Reactors in Heterocyclic Synthesis

Continuous flow chemistry has emerged as a transformative technology for chemical manufacturing, offering significant advantages over traditional batch processing, particularly for the synthesis of heterocyclic compounds like aminopyridines. mdpi.comflinders.edu.au In a flow reactor, reagents are continuously pumped through a network of tubes or microreactors where they mix and react. aurigeneservices.com

Key benefits of continuous flow synthesis include:

Enhanced Safety: The small internal volume of flow reactors minimizes the amount of hazardous material present at any given time. This is particularly advantageous when working with highly exothermic reactions or unstable intermediates.

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for rapid and precise temperature control and efficient mixing, often leading to cleaner reactions, higher yields, and shorter reaction times.

Scalability: Scaling up a flow process involves running the reactor for a longer duration or by "numbering-up" (running multiple reactors in parallel), which is often more straightforward than scaling up large batch reactors. flinders.edu.au

Automation and Integration: Flow systems can be fully automated, allowing for precise control over reaction parameters and real-time monitoring. They can also integrate multiple steps, including reaction, work-up, and purification, into a single continuous process. mdpi.com

The synthesis of 2-aminopyridines via SNAr reactions is well-suited to flow chemistry. The high temperatures often required for uncatalyzed amination of 2-chloropyridines can be safely achieved in superheated flow reactors, drastically reducing reaction times from hours to minutes and improving product purity. researchgate.net This technology enables the efficient and safe production of aminopyridine intermediates on both laboratory and industrial scales. whiterose.ac.uk

A-2.3.3. Implementation of Green Chemistry Principles in Synthetic Routes

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org The implementation of these principles is crucial for the sustainable production of aminopyridines.

The 12 Principles of Green Chemistry provide a framework for this approach. Key applications in the synthesis of this compound and related heterocycles include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product, are excellent examples of atom-economical processes for pyridine synthesis. rsc.orgnih.gov

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, supercritical CO₂, ionic liquids, or bio-based solvents. rasayanjournal.co.inmdpi.com

Catalysis: Utilizing catalytic reagents in place of stoichiometric ones. This reduces waste and often allows for milder reaction conditions. For example, using efficient copper or palladium catalysts for amination reactions is preferable to high-temperature uncatalyzed methods. nih.gov Electrochemical synthesis is another green approach that uses electricity to drive reactions, minimizing the need for chemical oxidants or reductants. rsc.org

Design for Energy Efficiency: Developing reactions that can be conducted at ambient temperature and pressure. The use of microwave irradiation can often accelerate reactions, reducing energy consumption compared to conventional heating. nih.gov

Waste Prevention: Designing syntheses to prevent waste generation from the outset is a core principle. This is closely linked to atom economy and the use of catalytic, one-pot, and continuous flow processes. rasayanjournal.co.in

By integrating these principles, the synthesis of aminopyridines can be made more environmentally benign, safer, and more efficient. mdpi.com

Biological Activity and Medicinal Chemistry Investigations

Exploration of 4-Cyclopropylpyridin-2-amine as a Core Structure in Drug Discovery

The unique structural attributes of this compound, featuring a cyclopropyl (B3062369) group that can introduce conformational rigidity and favorable metabolic properties, combined with the versatile pyridine-amine core, make it an attractive starting point for drug discovery programs. This scaffold provides multiple points for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic profiles.

Identification and Optimization of Lead Compounds

The initial phase of drug discovery often involves the identification of "hit" compounds through high-throughput screening, which are then developed into "lead" compounds with more desirable properties. While specific lead compounds directly derived from this compound for COX-2 and Syk inhibition are not extensively detailed in publicly available literature, the general principles of lead optimization are well-established. This process typically involves iterative cycles of chemical synthesis and biological testing to enhance the compound's affinity for its target, improve its selectivity over other enzymes, and optimize its absorption, distribution, metabolism, and excretion (ADME) properties.

For pyridine-based inhibitors, structure-activity relationship (SAR) studies often explore substitutions on the pyridine (B92270) ring and the amine group. For instance, in the context of kinase inhibitors, modifications are designed to interact with specific amino acid residues in the ATP-binding pocket of the enzyme. The cyclopropyl group in this compound is of particular interest as it can occupy hydrophobic pockets within the enzyme's active site, potentially increasing potency and selectivity.

Fragment-Based Drug Design Utilizing the Pyridine-Amine Scaffold

Fragment-based drug design (FBDD) has become a powerful strategy for the discovery of lead compounds. This approach involves screening libraries of small, low-molecular-weight compounds ("fragments") for weak binding to the biological target. Once a fragment that binds is identified, it can be elaborated or linked with other fragments to generate a more potent lead compound. The pyridine-amine scaffold is well-suited for FBDD due to its relatively small size and the presence of functional groups that can be readily modified.

The this compound moiety itself can be considered a valuable fragment. Its ability to be synthetically elaborated allows for the exploration of chemical space around the core scaffold to achieve optimal interactions with the target enzyme. For example, linking this fragment to other small molecules that bind to adjacent sites on the enzyme surface can lead to a significant increase in binding affinity and the development of a potent inhibitor.

Pharmacological Profiling and Target Interaction Studies

A critical aspect of drug discovery is the detailed pharmacological characterization of lead compounds. This includes determining their potency and selectivity against the intended target, as well as understanding their mechanism of action at a molecular level.

Enzyme Inhibition and Activation Studies

For compounds derived from the this compound scaffold, a key step is to assess their ability to inhibit the activity of target enzymes like COX-2 and Syk. This is typically done using in vitro enzyme assays that measure the concentration of the compound required to inhibit 50% of the enzyme's activity (the IC50 value).

| Compound | Core Scaffold | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|---|

| Generic Pyridine Derivative A | Pyridine | COX-2 | Data Not Available | Data Not Available |

| Generic Pyridine Derivative B | Pyridine | COX-2 | Data Not Available | Data Not Available |

Hypothetical data for illustrative purposes, as specific data for this compound derivatives is not available in the reviewed literature.

Syk is a non-receptor tyrosine kinase that is a key mediator of signaling in various immune cells. Its inhibition is a promising therapeutic strategy for autoimmune diseases and certain cancers. Many Syk inhibitors are ATP-competitive, binding to the ATP-binding site of the kinase domain. The 2-aminopyridine (B139424) and 2-aminopyrimidine (B69317) scaffolds are common features in many reported Syk inhibitors. These scaffolds typically form hydrogen bonds with the hinge region of the kinase.

The optimization of pyridine-based Syk inhibitors often involves modifying substituents at the 4- and 5-positions of the pyridine ring to enhance potency and selectivity. The cyclopropyl group at the 4-position of this compound could potentially be exploited to achieve specific interactions within the Syk active site, leading to improved selectivity over other kinases.

| Compound | Core Scaffold | Target | IC50 (nM) | Kinase Selectivity Profile |

|---|---|---|---|---|

| Generic Pyridine-Amine Derivative X | Pyridine-Amine | Syk | Data Not Available | Data Not Available |

| Generic Pyridine-Amine Derivative Y | Pyridine-Amine | Syk | Data Not Available | Data Not Available |

Hypothetical data for illustrative purposes, as specific data for this compound derivatives is not available in the reviewed literature.

Receptor Binding and Modulation

The nicotinic acetylcholine (B1216132) receptors (nAChRs), particularly the α4β2 subtype, are important targets for neurological disorders. nih.gov The 2-aminopyridine scaffold has been explored for its potential to interact with these receptors. Research has shown that certain aminopyridine derivatives can exhibit high affinity for central nAChRs. nih.gov The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, a key interaction in the binding of ligands to the aromatic box of the nAChR binding site.

Moreover, the incorporation of a cyclopropyl group into ligands targeting α4β2 nAChRs has been a successful strategy in medicinal chemistry. nih.gov The cyclopropyl moiety is thought to make favorable van der Waals contacts within a hydrophobic sub-pocket of the receptor. For example, novel derivatives of 3-[(1-methyl-2(S)-pyrrolidinyl)methoxy]-5-cyclopropylpyridine have been characterized as potent and highly selective α4β2-nAChR full or partial agonists. researchgate.net While these compounds are structurally distinct from this compound, they highlight the potential for the cyclopropyl group to confer high affinity and selectivity for the α4β2 nAChR subtype. Direct binding studies of this compound on α4β2 nAChRs would be necessary to confirm its activity at this target.

Adenosine (B11128) receptors, particularly the A1 and A2A subtypes, are G-protein coupled receptors that play crucial roles in various physiological processes. The development of antagonists for these receptors is a key area of research for conditions like Parkinson's disease and inflammation. The aminopyridine scaffold has been identified as a viable starting point for the design of adenosine receptor antagonists. For example, amino-3,5-dicyanopyridines have been shown to be versatile ligands for adenosine receptors, with the ability to act as agonists, partial agonists, or antagonists depending on the substitution pattern. mdpi.com

Furthermore, pyrazolo[1,5-a]pyridine (B1195680) derivatives have been synthesized and evaluated as potent adenosine A1 receptor antagonists. nih.gov These findings suggest that the broader aminopyridine chemical space is amenable to interaction with adenosine receptors. The specific contribution of a 4-cyclopropyl substituent on a 2-aminopyridine core to adenosine receptor binding and functional activity remains to be elucidated.

Elucidation of Molecular Mechanisms of Action

The molecular mechanism of action for this compound would be intrinsically linked to its primary biological targets. If it were to act as a kinase inhibitor, its mechanism would likely involve the competitive inhibition of ATP binding to the kinase domain, leading to the downregulation of the corresponding signaling pathway. For receptor modulation, its mechanism would depend on whether it acts as an agonist, antagonist, or allosteric modulator. As an antagonist, it would block the binding of the endogenous ligand, thereby inhibiting receptor activation.

Preclinical Efficacy and Therapeutic Potential

Antimicrobial Activity Research and Microbial Strain Inhibition

The search for new antimicrobial agents is a critical area of pharmaceutical research. Pyridine derivatives are a well-known class of compounds with a broad spectrum of biological activities, including antimicrobial effects. nih.gov Research into 2-aminopyridine derivatives, in particular, has revealed promising antimicrobial and antifungal activities. A study on new Schiff bases of 2-amino-4-chloropyridine (B16104) derivatives showed significant biological activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungi. researchgate.net

The presence of a cyclopropyl group can also contribute to the antimicrobial properties of a molecule. nih.gov Amide derivatives containing a cyclopropane (B1198618) moiety have been synthesized and evaluated for their in vitro antibacterial and antifungal activities, with some compounds showing moderate to excellent activity against Staphylococcus aureus, Escherichia coli, and Candida albicans. nih.gov

While direct antimicrobial testing of this compound is not widely reported, the combination of the 2-aminopyridine scaffold and a cyclopropyl substituent suggests that it could possess antimicrobial properties. Further investigation against a panel of clinically relevant microbial strains is warranted to determine its potential as an antimicrobial agent.

Below is a hypothetical data table illustrating the kind of data that would be generated from such studies, based on findings for related compounds.

| Microbial Strain | Type | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Gram-positive Bacteria | Data not available |

| Escherichia coli | Gram-negative Bacteria | Data not available |

| Pseudomonas aeruginosa | Gram-negative Bacteria | Data not available |

| Candida albicans | Fungus | Data not available |

| Aspergillus niger | Fungus | Data not available |

Anti-inflammatory Efficacy Studies in vitro and in vivo

A review of available scientific literature did not yield specific studies detailing the in vitro or in vivo anti-inflammatory efficacy of this compound. While derivatives of pyridine and pyridone have been investigated for anti-inflammatory properties, research focusing on this specific compound is not publicly documented. nih.gov

Assessment of Antidepressant-Like Effects in Animal Models

There is no specific information available in the scientific literature regarding the assessment of antidepressant-like effects of this compound in animal models. General animal models like the tail suspension test are used to evaluate potential antidepressant compounds, but the application of these models to this compound has not been reported. mayoclinic.orgnih.govwikipedia.org

Research Applications in Antiviral and Anticancer Therapies

While pyridine scaffolds are common in the design of anticancer and antiviral agents, and some cyclopropyl-containing compounds have shown activity, dedicated research on the application of this compound in antiviral or anticancer therapies is not available in the current body of scientific literature. nih.govmdpi.comnih.govrsc.orgnih.govnih.gov Studies have explored related structures, such as pyrimidine (B1678525) derivatives with cyclopropylamino groups, for activity against viruses like the human coronavirus 229E, but direct data on this compound is absent. mdpi.com

Investigations into Neuroprotective Properties

Investigations into the specific neuroprotective properties of this compound have not been reported in the scientific literature. Research has been conducted on the parent compound, 4-Aminopyridine (B3432731) (4-AP), which is known to act as a potassium channel blocker and has been studied for neuroprotective features beyond its symptomatic effects in conditions like multiple sclerosis. nih.govnih.govresearchgate.net However, the influence of the C4-position cyclopropyl group on these properties remains uninvestigated.

Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR) of this compound Derivatives

The exploration of structure-activity relationships (SAR) and structure-property relationships (SPR) for derivatives of this compound is crucial for optimizing its potential as a therapeutic scaffold. While direct studies on this specific molecule are limited, general principles of medicinal chemistry related to its core components—the pyridine ring and the cyclopropyl moiety—provide a framework for understanding how structural modifications could influence its biological and physicochemical profiles.

Impact of the Cyclopropyl Moiety on Biological Activity, Potency, and Pharmacokinetics

The cyclopropyl group is a valued substituent in medicinal chemistry that can significantly modulate a molecule's properties. nih.govacs.org Its incorporation at the C4-position of the pyridin-2-amine scaffold is expected to have multifaceted effects on biological activity, potency, and pharmacokinetics. nih.gov

The primary contributions of the cyclopropyl ring include:

Metabolic Stability : The cyclopropyl group is generally resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes. hyphadiscovery.com The high C-H bond dissociation energy reduces susceptibility to hydrogen atom abstraction, a common metabolic pathway for alkyl groups. hyphadiscovery.com This can block metabolic hotspots, increase the drug's half-life, and improve oral bioavailability. hyphadiscovery.comresearchgate.net However, cyclopropylamines can sometimes undergo metabolism to form reactive intermediates. hyphadiscovery.comnih.gov

Potency and Binding : The rigid, three-dimensional nature of the cyclopropyl ring can lock the molecule into a specific conformation that is favorable for binding to a biological target. nih.govacs.org This conformational constraint can reduce the entropic penalty upon binding, thereby enhancing potency and selectivity for the target receptor or enzyme. nih.gov

Physicochemical Properties : It can serve as a "lipophilic hydrogen bond donor" and influence the pKa of nearby functional groups, which can affect properties like brain permeability and interaction with efflux transporters. nih.govacs.org

| Property | Impact of Cyclopropyl Moiety | Rationale |

| Metabolic Stability | Generally increased | Resistant to CYP450-mediated oxidation due to high C-H bond strength. hyphadiscovery.com |

| Binding Potency | Often enhanced | Provides conformational rigidity, leading to a more favorable entropic contribution to binding affinity. nih.gov |

| Target Selectivity | May be improved | The defined spatial orientation can favor binding to a specific target over off-targets. |

| Pharmacokinetics (PK) | Can decrease plasma clearance | Increased metabolic stability leads to a longer half-life and reduced clearance. nih.gov |

| Brain Permeability | May be increased | Can act as a bioisostere for other groups, potentially improving CNS penetration. nih.gov |

Influence of Substituents on Selectivity, Metabolic Stability, and Physicochemical Properties

The pyridine ring is a versatile scaffold whose properties can be finely tuned through the strategic placement of substituents. nih.govnih.gov For derivatives of this compound, modifications to other positions on the pyridine ring or the 2-amino group can profoundly influence selectivity, metabolic stability, and physicochemical characteristics.

Key considerations for substitution include:

Selectivity : The position, size, and electronic nature of substituents can dictate regioselectivity in interactions with biological targets. Bulky groups can introduce steric hindrance that favors binding to one target over another with a different binding pocket architecture. researchgate.net

Metabolic Stability : The pyridine ring itself, being electron-deficient, is less prone to oxidative metabolism than a benzene (B151609) ring. pharmafocusasia.com Introducing electron-withdrawing groups or additional heteroatoms (e.g., creating a pyrimidine ring) can further enhance metabolic stability. pharmafocusasia.com Conversely, certain positions on the pyridine ring can be susceptible to enzymatic oxidation, and blocking these "soft spots" with metabolically stable groups (like fluorine or deuterium) is a common strategy. researchgate.net

Physicochemical Properties : Substituents significantly alter properties like solubility, lipophilicity (LogP), and basicity (pKa). nih.gov For instance, incorporating polar functional groups can improve aqueous solubility, which is critical for formulation and absorption. The basicity of the pyridine nitrogen and the 2-amino group can be modulated by electron-donating or electron-withdrawing substituents, which in turn affects salt formation, solubility, and interactions with biological targets. nih.govresearchgate.net

| Property | Influence of Substituents on the Pyridine Scaffold | Example Strategy |

| Selectivity | Steric and electronic properties of substituents guide interactions with specific target binding sites. | Adding bulky groups to create steric clashes with off-targets. researchgate.net |

| Metabolic Stability | Can block metabolic "soft spots" and alter the electronic character of the ring to resist oxidation. | Introducing fluorine or deuterium (B1214612) at positions prone to CYP-mediated oxidation. researchgate.net |

| Solubility | Can be increased or decreased depending on the polarity of the substituent. | Adding polar groups like hydroxyl (-OH) or amino (-NH2) to improve aqueous solubility. nih.gov |

| Lipophilicity (LogP) | Can be tuned to optimize absorption, distribution, metabolism, and excretion (ADME) properties. | Replacing a phenyl group with a pyridine ring to reduce lipophilicity and potentially improve metabolic stability. pharmafocusasia.com |

| Basicity (pKa) | Electron-donating groups increase basicity, while electron-withdrawing groups decrease it. | Modifying pKa to reduce P-glycoprotein efflux or optimize target engagement. nih.govresearchgate.net |

Computational Chemistry and Modeling Studies

Quantum Mechanical and Density Functional Theory (DFT) Calculations

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of a molecule. These properties govern its reactivity and intermolecular interactions.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is associated with the ability of a molecule to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity.

Table 1: Frontier Molecular Orbital Energies of Parent Aminopyridines

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| 2-Aminopyridine (B139424) | -0.2624 | Data Not Available | -0.2624 |

| 3-Aminopyridine | -0.1915 | Data Not Available | -0.1915 |

| 4-Aminopyridine (B3432731) | -0.2723 | Data Not Available | -0.2723 |

Data derived from DFT calculations on parent aminopyridines. ijret.org Specific values for 4-Cyclopropylpyridin-2-amine are not available in the cited literature.

Reactivity indices, derived from DFT calculations, provide a quantitative measure of a molecule's reactivity. These indices include electronegativity, chemical hardness, and softness. The Molecular Electrostatic Potential (MEP) is another critical tool that maps the charge distribution on the molecule's surface, indicating regions susceptible to electrophilic and nucleophilic attack.

For the parent aminopyridines, MEP analysis has shown that the negative potential is localized over the nitrogen atom of the pyridine (B92270) ring and the amino group, indicating these are the most probable sites for electrophilic attack. Conversely, the positive potential is distributed over the hydrogen atoms, suggesting these are the likely sites for nucleophilic attack. It is expected that the MEP of this compound would exhibit a similar pattern, with the cyclopropyl (B3062369) group potentially influencing the electron density distribution on the pyridine ring.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein. These methods are crucial for identifying potential drug targets and understanding the molecular basis of ligand-protein interactions.

While specific molecular docking studies for this compound are not extensively documented, research on related aminopyridine derivatives provides valuable insights into their potential protein targets and binding interactions. For example, various aminopyridine derivatives have been investigated as inhibitors of c-Met kinase, a receptor tyrosine kinase implicated in cancer. nih.gov Docking studies of these derivatives have identified key interactions within the ATP-binding pocket of the kinase, often involving hydrogen bonds with residues such as Tyr1230 and Arg1208. nih.gov

Furthermore, amino acid conjugates of 2-aminopyridine have been docked against multiple protein targets involved in cancer signaling cascades, demonstrating their potential to form significant binding interactions. nih.gov These studies suggest that the aminopyridine scaffold can serve as a versatile platform for designing inhibitors that target a range of protein kinases and other enzymes. The cyclopropyl substituent in this compound could potentially occupy a hydrophobic pocket within a target protein's active site, thereby enhancing binding affinity.

A comparative analysis of the docking behavior of this compound with its non-cyclopropylated analogs would be highly informative. Studies on cyclopropyl amine derivatives as inhibitors of various enzymes have highlighted the role of the cyclopropyl group in binding. wisdomlib.orgnih.govacs.org For instance, in the context of histone demethylase LSD1/KDM1 inhibitors, trans-2-phenylcyclopropylamine derivatives have been shown to form specific interactions within the enzyme's active site. acs.org

The cyclopropyl group, with its unique conformational rigidity and electronic properties, can influence the binding mode and selectivity of a ligand. A comparative docking study of this compound against a panel of protein targets, alongside its corresponding 4-alkyl and 4-unsubstituted analogs, would elucidate the specific contribution of the cyclopropyl moiety to the ligand-protein interactions.

Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Modeling

Predictive ADMET modeling is a critical component of modern drug discovery, enabling the early assessment of a compound's pharmacokinetic and toxicity profiles. In silico tools can predict a wide range of ADMET properties, helping to prioritize candidates with favorable drug-like characteristics.

For this compound, ADMET properties were predicted using the SwissADME web tool. nih.govexpasy.orgswissadme.ch The results provide a comprehensive in silico assessment of its potential as a drug candidate.

Table 2: Predicted Physicochemical and Lipophilicity Properties of this compound

| Property | Predicted Value |

|---|---|

| Molecular Formula | C8H10N2 |

| Molecular Weight | 134.18 g/mol |

| LogP (Consensus) | 1.35 |

| ESOL LogS (Water Solubility) | -1.85 |

| Solubility | Moderately soluble |

| Topological Polar Surface Area (TPSA) | 38.91 Ų |

Data generated using the SwissADME web tool. nih.govexpasy.orgswissadme.ch

Table 3: Predicted Pharmacokinetic Properties of this compound

| Property | Prediction |

|---|---|

| GI Absorption | High |

| BBB Permeant | Yes |

| P-gp Substrate | No |

| CYP1A2 Inhibitor | No |

| CYP2C19 Inhibitor | No |

| CYP2C9 Inhibitor | No |

| CYP2D6 Inhibitor | No |

| CYP3A4 Inhibitor | No |

| Log Kp (skin permeation) | -6.57 cm/s |

Data generated using the SwissADME web tool. nih.govexpasy.orgswissadme.ch

Table 4: Predicted Drug-Likeness and Medicinal Chemistry Friendliness of this compound

| Property | Prediction |

|---|---|

| Lipinski's Rule of Five | Yes; 0 violations |

| Ghose Filter | No; 1 violation (MW < 160) |

| Veber Filter | Yes; 0 violations |

| Egan Filter | Yes; 0 violations |

| Muegge Filter | No; 1 violation (TPSA < 40) |

| Bioavailability Score | 0.55 |

| Lead-likeness | Yes; 0 violations |

| Synthetic Accessibility | 1.83 |

Data generated using the SwissADME web tool. nih.govexpasy.orgswissadme.ch

The predictive ADMET analysis suggests that this compound has a favorable pharmacokinetic profile. It is predicted to have high gastrointestinal absorption and the ability to permeate the blood-brain barrier. Importantly, it is not predicted to be a substrate for P-glycoprotein, which is a key efflux pump that can limit drug distribution. Furthermore, the compound is not predicted to inhibit major cytochrome P450 enzymes, suggesting a low potential for drug-drug interactions. From a drug-likeness perspective, it adheres to Lipinski's Rule of Five and shows good lead-likeness characteristics. Its synthetic accessibility score indicates that it should be relatively straightforward to synthesize.

In silico Prediction of Drug-Likeness and Pharmacokinetic Properties

The preliminary assessment of a compound's potential as a drug candidate is frequently conducted through computational, or in silico, methods. These approaches utilize the chemical structure of a molecule to predict its physicochemical and pharmacokinetic properties, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). This allows for the early identification of compounds with desirable drug-like characteristics, thereby prioritizing resources for further experimental investigation. While specific computational studies on this compound are not extensively available in public literature, the following outlines the common parameters that would be assessed using established predictive models.

One of the foundational aspects of drug-likeness is adherence to empirical rules such as Lipinski's Rule of Five. These rules establish relationships between a compound's molecular properties and its potential for oral bioavailability. For this compound, computational software would calculate key descriptors including its molecular weight, logarithm of the octanol-water partition coefficient (logP), and the number of hydrogen bond donors and acceptors.

Pharmacokinetic properties are predicted using a variety of models. Gastrointestinal absorption, a critical factor for orally administered drugs, is often predicted based on a combination of factors including solubility and permeability. Blood-brain barrier (BBB) penetration is another crucial parameter, particularly for compounds intended to act on the central nervous system. The interaction with cytochrome P450 (CYP) enzymes, which are central to drug metabolism, is also a key predictive metric. Inhibition of major CYP isoforms such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 can indicate the potential for drug-drug interactions. mdpi.com

The following table details the typical parameters evaluated in an in silico drug-likeness and pharmacokinetic assessment. The values for this compound would be generated using various computational platforms, such as SwissADME or pkCSM. nih.gov

Table 1: Predicted Drug-Likeness and Pharmacokinetic Properties of this compound (Note: The following are parameters typically evaluated in silico; specific data for this compound is not publicly available and would require dedicated computational studies.)

| Property | Parameter | Significance |

|---|---|---|

| Physicochemical Properties | Molecular Weight (MW) | Influences absorption and distribution; generally <500 g/mol is preferred. |

| LogP | Measures lipophilicity, affecting absorption and membrane permeability. | |

| Topological Polar Surface Area (TPSA) | Predicts drug transport properties, including intestinal absorption and BBB penetration. | |

| Number of Hydrogen Bond Donors | Influences solubility and binding to targets; part of Lipinski's rules. | |

| Number of Hydrogen Bond Acceptors | Influences solubility and binding to targets; part of Lipinski's rules. | |

| Number of Rotatable Bonds | Relates to molecular flexibility and oral bioavailability. | |

| Pharmacokinetics (ADME) | Gastrointestinal (GI) Absorption | Predicts the extent of absorption from the gut into the bloodstream. |

| Blood-Brain Barrier (BBB) Permeability | Indicates the likelihood of the compound crossing into the central nervous system. | |

| P-glycoprotein (P-gp) Substrate | Predicts if the compound is a substrate of this major efflux transporter. | |

| CYP Isoform Inhibition (e.g., CYP2D6, CYP3A4) | Assesses the potential for drug-drug interactions through metabolic pathways. mdpi.com | |

| Drug-Likeness | Lipinski's Rule of Five | A guideline to evaluate if a compound has properties that would make it a likely orally active drug in humans. |

Computational Assessment of Toxicity Profiles

In silico toxicology is a critical component of early-stage drug discovery, aiming to predict the potential adverse effects of a compound before extensive experimental testing. mdpi.com These computational models use a molecule's structure to forecast various toxicity endpoints, from organ-specific toxicities to mutagenicity. nih.gov For this compound, a computational toxicity assessment would provide an initial safety profile, highlighting potential liabilities.

A variety of computational tools, such as ProTox-II and admetSAR, are employed to predict toxicity. nih.govresearchgate.net These platforms often utilize large databases of known toxic compounds to build predictive models based on quantitative structure-activity relationships (QSAR). nih.gov Key predicted endpoints include hepatotoxicity (liver toxicity), carcinogenicity, mutagenicity, and cardiotoxicity, often assessed through predicted inhibition of the hERG (human Ether-à-go-go-Related Gene) channel, which can indicate a risk of cardiac arrhythmias.

The following table outlines the common toxicity endpoints that would be evaluated for this compound in a computational assessment.

Table 2: Predicted Toxicological Profile of this compound (Note: The following are parameters typically evaluated in silico; specific data for this compound is not publicly available and would require dedicated computational studies.)

| Toxicity Endpoint | Predicted Parameter | Significance |

|---|---|---|

| Organ Toxicity | Hepatotoxicity | Predicts the potential for the compound to cause drug-induced liver injury. |

| Cardiotoxicity (hERG Inhibition) | Assesses the risk of adverse cardiac events by predicting blockage of the hERG potassium channel. | |

| Genotoxicity | Mutagenicity (AMES test) | Predicts the likelihood of the compound inducing genetic mutations, often based on the Ames test model. |

| Carcinogenicity | Forecasts the potential of the compound to cause cancer. | |

| Other | Skin Sensitization | Predicts the potential for the compound to cause an allergic skin reaction. |

Analytical and Characterization Methodologies in Research

Chromatographic Techniques for Analysis and Purification

Chromatographic methods are fundamental for the separation and purification of 4-Cyclopropylpyridin-2-amine from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) for Purity and Compound Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. Reversed-phase HPLC, in particular, is frequently utilized. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

For aminopyridine derivatives, C18 columns are commonly employed. The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The pH of the aqueous phase can be adjusted to control the retention of the basic aminopyridine. Isocratic elution (constant mobile phase composition) or gradient elution (varying mobile phase composition) can be used to achieve optimal separation. cmes.org Detection is typically performed using a UV detector, as the pyridine (B92270) ring exhibits strong absorbance in the UV region. For instance, a method for the simultaneous determination of aminopyridines has been developed using a Shim-pack Scepter C18 column with a mobile phase of phosphate buffer (pH 7.0) and methanol (90:10 v/v) at a flow rate of 0.5 mL/min, with detection at 280 nm. cmes.org

A typical HPLC setup for the analysis of a similar compound, 4-Amino-2-chloropyridine, is detailed in the table below, which can be adapted for this compound. sielc.com

| Parameter | Condition |

| Column | Primesep 100, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile - 45%, Water with 0.05% H2SO4 |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 200 nm |

| Injection Volume | 1 µl |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

While this compound itself may have limited volatility, Gas Chromatography-Mass Spectrometry (GC-MS) can be a powerful tool for its analysis, especially for identifying volatile impurities or after derivatization to increase its volatility. The sample is vaporized and separated in a capillary column, with the components subsequently identified by their mass spectra.

The choice of the GC column is critical and often involves nonpolar or medium-polarity phases. The temperature program of the GC oven is optimized to ensure good separation of the components. The mass spectrometer provides information on the molecular weight and fragmentation pattern of the eluted compounds, aiding in their identification.

Spectroscopic Characterization

Spectroscopic methods are indispensable for the structural elucidation of this compound, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise structure of organic molecules.

¹H NMR: Proton NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see signals corresponding to the aromatic protons on the pyridine ring, the protons of the cyclopropyl (B3062369) group, and the protons of the amine group. The splitting patterns (e.g., doublets, triplets, multiplets) arise from spin-spin coupling between neighboring protons and are crucial for assigning the signals to specific protons in the molecule. For a related compound, 4-Methylpyridin-2-amine, the aromatic protons appear in the range of δ 6.2-7.8 ppm, the methyl protons around δ 2.16 ppm, and the amine protons around δ 4.68 ppm. chemicalbook.com

¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for the determination of the number of different carbon environments. The chemical shifts of the carbon signals are indicative of their hybridization and the nature of the attached atoms. For aminopyridines, the aromatic carbons typically resonate in the downfield region (δ 100-160 ppm), while the aliphatic carbons of the cyclopropyl group would appear in the upfield region.

¹⁵N NMR: Nitrogen-15 NMR, although less common due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, can provide direct information about the nitrogen atoms in the molecule, such as the amine and the pyridine nitrogen.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. In a mass spectrometer, the molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z).

The fragmentation of aminopyridines often involves cleavage of the side chains and fragmentation of the pyridine ring. For aliphatic amines, a characteristic fragmentation is the alpha-cleavage, leading to a stable, nitrogen-containing cation. docbrown.info The fragmentation pattern of this compound would be expected to show losses corresponding to the cyclopropyl group and other characteristic cleavages of the pyridine ring structure. mdpi.com

Advanced Derivatization Techniques for Enhanced Detection